molecular formula C21H23F2N5O3S B2577432 N-(2,4-difluorophenyl)-2-[5,7-dioxo-2-(piperidin-1-yl)-6-propyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide CAS No. 1030112-70-9

N-(2,4-difluorophenyl)-2-[5,7-dioxo-2-(piperidin-1-yl)-6-propyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

Cat. No.: B2577432
CAS No.: 1030112-70-9
M. Wt: 463.5
InChI Key: DZVBRHKOZWQHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused bicyclic core with a thiazole ring and pyrimidine-dione moiety. Its structure includes a piperidin-1-yl group at position 2, a propyl substituent at position 6, and an N-(2,4-difluorophenyl)acetamide side chain. These substituents likely influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O3S/c1-2-8-27-19(30)17-18(25-20(32-17)26-9-4-3-5-10-26)28(21(27)31)12-16(29)24-15-7-6-13(22)11-14(15)23/h6-7,11H,2-5,8-10,12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVBRHKOZWQHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[5,7-dioxo-2-(piperidin-1-yl)-6-propyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidinyl and difluorophenyl groups. Common reagents and conditions include:

    Starting Materials: Thiazole derivatives, pyrimidine derivatives, piperidine, and 2,4-difluorophenyl acetic acid.

    Reagents: Catalysts such as palladium on carbon (Pd/C), bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and may require heating to specific temperatures.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[5,7-dioxo-2-(piperidin-1-yl)-6-propyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly converting carbonyl groups to alcohols.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like alkyl halides or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[5,7-dioxo-2-(piperidin-1-yl)-6-propyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name / ID Core Structure Substituents (Positions) Bioactivity/Use Reference
Target Compound Thiazolo[4,5-d]pyrimidine 2-(Piperidin-1-yl), 6-propyl, N-(2,4-difluorophenyl) Unknown (inferred: H3 antagonism potential)
2-(4-(Piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines Thiazolo[4,5-b]pyridine 4-Piperidinyl, 6-substituted groups H3 receptor antagonism
7-(2-Furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones Thiazolo[4,5-d]pyridazinone 2-Pyrrolidinyl, 7-(2-furyl) Analgesic activity
463366-95-2 (2-(4-Ethoxy-3-methoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione) Thiazolo-triazine-dione Benzylidene, phenyl, ethoxy-methoxy Not specified (structural analogue)

Key Observations :

  • Piperidine vs. Pyrrolidine : Piperidin-1-yl substituents (as in the target compound) may enhance lipophilicity and receptor binding affinity compared to pyrrolidinyl groups due to increased alkyl chain flexibility .
  • Propyl Substituent : The 6-propyl group may enhance hydrophobic interactions in binding pockets, as seen in QSAR models where alkyl chains improve H3 antagonism .

Bioactivity and Pharmacological Comparisons

Table 2: Bioactivity Data for Related Compounds

Compound Class Bioactivity Model Key Findings Reference
Thiazolo[4,5-b]pyridines H3 receptor antagonism EC50 values correlated with TCN_5 (topological descriptor) and XAHydrophilicArea (hydrophilic surface area)
Thiazolo[4,5-d]pyridazinones Analgesic (Hot Plate Test) Electron-donating groups (e.g., 2-furyl) enhance analgesic potency by 30–40%
Flumetsulam (N-(2,6-difluorophenyl)-triazolo-pyrimidine sulfonamide) Pesticide (ALS inhibitor) Fluorinated aryl groups critical for herbicidal activity and soil persistence

Implications for the Target Compound :

  • Fluorinated aryl groups, as in flumetsulam, may confer enhanced bioavailability and target engagement .

QSAR and Physicochemical Insights

  • QSAR Models : For thiazolo-pyrimidines, PLSR analysis identifies TCN_5 (carbon-nitrogen topology) and XKMostHydrophobicHydrophilicDistance as critical descriptors for bioactivity. The target compound’s 6-propyl and piperidin-1-yl groups align with these parameters, predicting favorable activity .
  • Lumping Strategy : Compounds with similar substituents (e.g., fluorophenyl, piperidine) may be grouped for predictive modeling, reducing computational complexity while retaining accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.